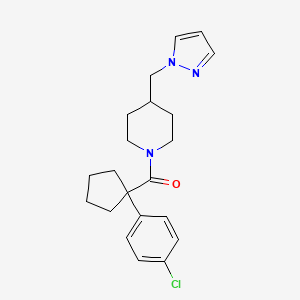
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C21H26ClN3O and its molecular weight is 371.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by various studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitution and cyclization reactions. The starting materials often include piperidine derivatives and pyrazole intermediates, which are combined under controlled conditions to yield the target compound. The general synthetic route can be summarized as follows:
- Preparation of Intermediates : Synthesis of piperidine and pyrazole derivatives.
- Nucleophilic Substitution : Reaction of the prepared intermediates with appropriate electrophiles.
- Cyclization : Formation of the final product through cyclization reactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory processes and neuroprotection. Notably, it has been shown to modulate the activity of nuclear factor-kappa B (NF-κB), which plays a critical role in inflammatory responses .
Pharmacological Applications
Research indicates that this compound exhibits a range of biological activities:
- Neuroprotective Effects : Studies have demonstrated that it can protect dopaminergic neurons from neuroinflammation induced by lipopolysaccharide (LPS) in vitro, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease .
- Anti-inflammatory Properties : The compound significantly reduces the production of pro-inflammatory cytokines and nitric oxide in activated microglia, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Activity : Preliminary studies suggest that similar compounds with piperidine and pyrazole moieties exhibit antibacterial properties against various bacterial strains, although specific data for this compound needs further exploration .
Comparative Analysis
To better understand the efficacy of this compound, it can be compared with other piperidine derivatives known for their biological activities. A summary comparison is provided in the table below:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Compound A | Neuroprotective | |
| Compound B | Antibacterial | |
| Compound C | Anti-inflammatory |
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound:
- Neuroprotection in Animal Models : In a study involving MPTP-induced neurotoxicity, prophylactic treatment with similar compounds resulted in reduced behavioral deficits and protection against dopaminergic neuron loss .
- Inflammatory Response Modulation : Another study illustrated how compounds with similar structures inhibited NF-κB activation in microglial cells, leading to decreased expression of inflammatory markers .
Propiedades
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O/c22-19-6-4-18(5-7-19)21(10-1-2-11-21)20(26)24-14-8-17(9-15-24)16-25-13-3-12-23-25/h3-7,12-13,17H,1-2,8-11,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTBXILZZTUXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














